2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid is an organic compound that features a benzofuran ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group
Preparation Methods
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid typically involves multiple steps, starting with the formation of the benzofuran core. . The carboxylic acid group is usually introduced through oxidation reactions or by using carboxylation reagents.
Chemical Reactions Analysis
2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of benzofuran derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 2-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzofuran-6-carboxylic acid include other Boc-protected amino acids and benzofuran derivatives. For example:
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amino group but differ in their core structures.
Benzofuran derivatives: Compounds with a benzofuran core but different substituents, such as 2-(tert-butoxycarbonyl)(methyl)amino benzoic acid.
The uniqueness of this compound lies in its combination of a benzofuran ring, a carboxylic acid group, and a Boc-protected amino group, making it a versatile intermediate for various synthetic applications.
Properties
CAS No. |
2728169-00-2 |
---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.3 |
Purity |
95 |
Origin of Product |
United States |
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